2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid
Description
2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a chlorine atom at position 2 and a 4-methoxycarbonylphenyl group at position 5. Its molecular formula is C₁₄H₁₀ClNO₄, with a molecular weight of 291.69 g/mol. The compound’s structure combines a pyridine core with a carboxylic acid group at position 4, a chlorine substituent at position 2, and a bulky aromatic ester moiety at position 6. This unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for applications in materials science, particularly in self-assembled monolayers (SAMs) for solar cells .
Properties
IUPAC Name |
2-chloro-5-(4-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)9-4-2-8(3-5-9)11-7-16-12(15)6-10(11)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUELFUOYUQHNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687793 | |
| Record name | 2-Chloro-5-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258613-81-8 | |
| Record name | 2-Chloro-5-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of strong acids for nitration and hydrogen gas for hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogen and Electron-Withdrawing Groups
- 2-Chloro-5-(trifluoromethyl)isonicotinic acid (PyCA-3F) Formula: C₈H₄ClF₃NO₂ Substituents: Trifluoromethyl (-CF₃) at position 5. Key Properties: The -CF₃ group is strongly electron-withdrawing, enhancing acidity and stability in SAMs. Used in perovskite solar cells (PSCs) to reduce self-aggregation of hole transport layers (HTLs) . Applications: Co-adsorbed SAMs for high-efficiency PSCs (24.68% efficiency) .
- 2-Chloro-5-(3-fluoro-2-methylphenyl)isonicotinic acid Formula: C₁₃H₁₀ClFNO₂ Substituents: 3-Fluoro-2-methylphenyl group at position 5. Key Properties: The fluorine atom introduces moderate electron-withdrawing effects, while the methyl group adds steric bulk. Limited commercial availability .
Hydroxy and Ester Derivatives
- 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid Formula: C₁₂H₈FNO₃ Substituents: Hydroxyl (-OH) at position 2 and 3-fluorophenyl at position 5. Key Properties: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. Potential applications in microbial metabolism studies .
- 2-Chloro-5-(cyclopropanecarbonyl-amino)-isonicotinic acid methyl ester Formula: C₁₃H₁₂ClN₂O₃ Substituents: Cyclopropanecarbonyl-amino and methyl ester groups. Key Properties: Esterification improves membrane permeability, making it a prodrug candidate. Synthesized via reflux with ammonia .
Aromatic and Heterocyclic Modifications
- 2-Chloro-5-(3-methylthiophenyl)isonicotinic acid Formula: C₁₃H₁₀ClNO₂S Substituents: 3-Methylthiophenyl (-S-CH₃) at position 5. Key Properties: The thioether group enhances π-π stacking interactions. Molecular weight: 279.74 g/mol .
- 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid Formula: C₁₃H₉NO₄ Substituents: Formyl (-CHO) and hydroxyl (-OH) groups. Key Properties: The formyl group enables Schiff base formation, useful in coordination chemistry .
Comparative Data Table
Research Findings and Functional Insights
Electronic Effects: Electron-withdrawing groups (-CF₃, -Cl) increase acidity, improving SAM stability in solar cells .
Biological Relevance :
- Hydroxy derivatives (e.g., 2-hydroxyisonicotinic acid) are intermediates in microbial degradation pathways, forming dihydroxy derivatives like citrazinic acid .
Synthetic Utility :
- Esterified derivatives (e.g., methyl esters) simplify synthesis and enable controlled release of active carboxylic acids .
Biological Activity
2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12ClNO4
- Molecular Weight : 295.7 g/mol
- Appearance : White to light yellow crystalline powder
- Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.
Biological Activities
Research indicates that 2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains. Its mechanism likely involves the disruption of bacterial metabolic pathways or inhibition of essential enzymes, although specific targets remain to be fully elucidated.
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Initial studies show promising results against several cancer cell lines, including breast and lung cancer cells. The observed cytotoxic effects indicate that it may induce apoptosis in these cells .
The biological effects of 2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cell survival and proliferation. This inhibition can lead to reduced cellular growth and increased apoptosis in cancer cells.
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing cellular signaling pathways that regulate growth and survival .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), 2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid demonstrated significant inhibition of cell proliferation with IC50 values indicating effective cytotoxicity at lower concentrations .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may induce apoptosis through mitochondrial pathways, leading to caspase activation and subsequent cell death .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
